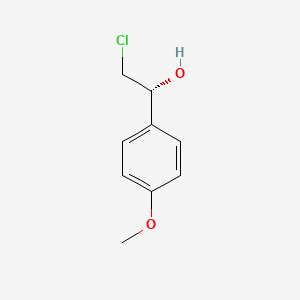

(R)-2-Chloro-1-(4-methoxyphenyl)ethanol

Overview

Description

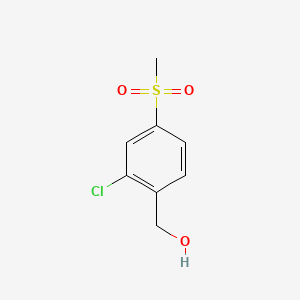

®-2-Chloro-1-(4-methoxyphenyl)ethanol is a chiral compound with significant importance in various fields of chemistry and industry. This compound is characterized by the presence of a chlorine atom and a methoxy group attached to a phenyl ring, along with a hydroxyl group on the ethanol chain. Its unique structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.

Mechanism of Action

Target of Action

®-2-Chloro-1-(4-methoxyphenyl)ethanol, also known as ®-MOPE, is a chiral compound that has been used in the synthesis of various drug intermediates . .

Mode of Action

It is known that the compound is formed during the biocatalytic anti-prelog enantioselective reduction of 4-methoxyacetophenone (moap) using immobilized trigonopsis variabilis as2 . This suggests that the compound may interact with its targets through a reduction mechanism.

Biochemical Pathways

It is known that (s)-mope can be employed as an important synthon for the synthesis of cycloalkyl [b] indoles with the treatment function for general allergic response . This suggests that the compound may affect pathways related to allergic responses.

Result of Action

It is known that (s)-mope can be employed as an important synthon for the synthesis of cycloalkyl [b] indoles with the treatment function for general allergic response . This suggests that the compound may have effects related to the mitigation of allergic responses.

Biochemical Analysis

Biochemical Properties

®-2-Chloro-1-(4-methoxyphenyl)ethanol may interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is hypothesized that it could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is hypothesized that it may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of ®-2-Chloro-1-(4-methoxyphenyl)ethanol vary with different dosages in animal models

Transport and Distribution

It is hypothesized that it could interact with transporters or binding proteins, and could have effects on its localization or accumulation .

Subcellular Localization

It is hypothesized that it could have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Chloro-1-(4-methoxyphenyl)ethanol typically involves the reduction of 4-methoxyacetophenone. One common method is the asymmetric reduction using biocatalysts such as whole cells of marine-derived fungi or specific reductases. For instance, the reduction of 4-methoxyacetophenone using sodium borohydride in ethanol can yield the desired product . Another approach involves the use of novel reductases like Lp SDR from Lacisediminihabitans profunda, which has shown high conversion rates and enantiomeric excess .

Industrial Production Methods

Industrial production of ®-2-Chloro-1-(4-methoxyphenyl)ethanol often employs biocatalytic processes due to their efficiency and selectivity. The use of whole cells of recombinant Escherichia coli expressing specific reductases has been optimized to achieve high conversion rates and enantiomeric purity . These methods are preferred over traditional chemical synthesis due to their environmentally friendly nature and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

®-2-Chloro-1-(4-methoxyphenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form different alcohol derivatives.

Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of functionalized products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions to substitute the chlorine atom.

Major Products Formed

The major products formed from these reactions include various alcohols, ketones, and substituted phenyl derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals .

Scientific Research Applications

®-2-Chloro-1-(4-methoxyphenyl)ethanol has numerous applications in scientific research:

Chemistry: It serves as a key intermediate in the synthesis of chiral pharmaceuticals and fine chemicals.

Biology: The compound is used in the study of enzyme-catalyzed reactions and biocatalysis.

Medicine: It is a precursor for the synthesis of anti-inflammatory drugs and other therapeutic agents.

Industry: The compound is utilized in the production of various industrial chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

- 4-Methoxyphenethyl alcohol

- 4-Methoxybenzyl alcohol

- 4-Methoxyacetophenone

- 1-(4-Chlorophenyl)ethanol

Uniqueness

®-2-Chloro-1-(4-methoxyphenyl)ethanol is unique due to its specific chiral configuration and the presence of both chlorine and methoxy groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable intermediate in various synthetic pathways. Compared to similar compounds, it offers higher selectivity and efficiency in certain biocatalytic processes .

Properties

IUPAC Name |

(1R)-2-chloro-1-(4-methoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO2/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5,9,11H,6H2,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXDKUPFFQWYOHD-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@H](CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30659601 | |

| Record name | (1R)-2-Chloro-1-(4-methoxyphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186345-05-1 | |

| Record name | (1R)-2-Chloro-1-(4-methoxyphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2,2-Trifluoro-1-[(3R)-3-methylpyrrolidin-1-yl]ethan-1-one](/img/structure/B575220.png)

![3-[(Triethylsilyl)(trimethylsilyl)methyl]pyridine](/img/structure/B575241.png)